
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials. These are subjected to a series of reactions to produce the desired compound . The reactions typically involve the use of strong acids like concentrated hydrochloric acid or sulfuric acid to maintain the reaction system in a strongly acidic state .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The continuous flow setup involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under high temperature conditions .
化学反应分析
Types of Reactions
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may produce a pyridine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyridine derivative.
科学研究应用
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of pesticides and other agrochemicals.
相似化合物的比较
2-Chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound is used as a pesticide intermediate and has similar chemical properties.
3-(1-Methyl-2-pyrrolidinyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
| 1352494-94-0 | |
分子式 |
C11H15ClN2 |
分子量 |
210.70 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-6-9(7-13-11(8)12)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |
InChI 键 |
WMIQGBVZWHDJSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1Cl)C2CCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


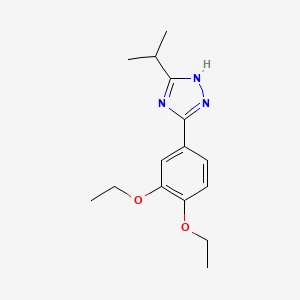

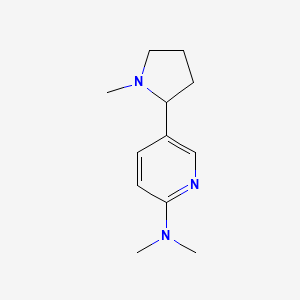



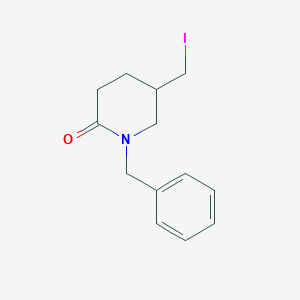

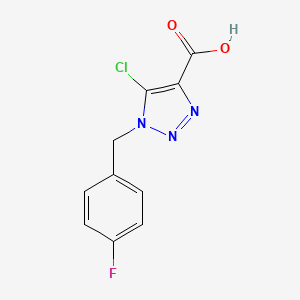
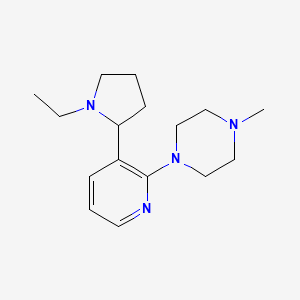
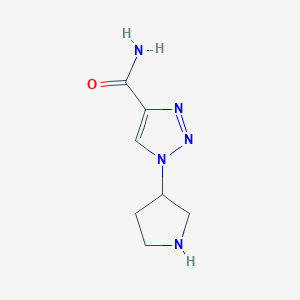
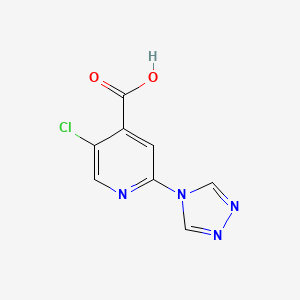
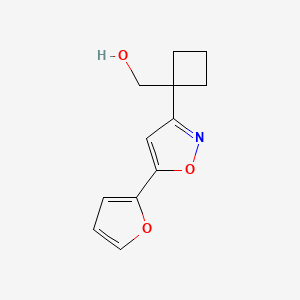
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
